Multi-Endpoint Neuroprotective Balance: QN6 vs. QN1–QN5 in OGD Model
QN6 demonstrates a uniquely balanced neuroprotective profile across three distinct cell death endpoints in human neuroblastoma SH-SY5Y cells subjected to oxygen-glucose deprivation (OGD). In a direct head-to-head comparison within the same study, QN6 exhibited EC₅₀ values of 3.97 ± 0.78 μM for preventing decreased neuronal metabolic activity, 3.79 ± 0.83 μM for anti-necrotic protection, and 3.99 ± 0.21 μM for anti-apoptotic protection. This convergence of EC₅₀ values within a narrow 0.20 μM range contrasts with QN1–QN5, which either showed significantly higher EC₅₀ values, non-overlapping protective windows, or lacked activity in one or more endpoints [1].
| Evidence Dimension | Neuroprotective EC₅₀ in OGD model (neuronal metabolic activity) |
|---|---|
| Target Compound Data | EC₅₀ = 3.97 ± 0.78 μM |
| Comparator Or Baseline | QN1–QN5: varied EC₅₀ values with less balanced multi-endpoint protection; QN1 showed weaker activity; QN23 (from related study): EC₅₀ = 2.13 ± 0.47 μM |
| Quantified Difference | QN6 exhibits convergence of all three EC₅₀ values within 0.20 μM range (3.79–3.99 μM); QN1–QN5 lack this balanced three-endpoint profile |
| Conditions | Human neuroblastoma SH-SY5Y cells; oxygen-glucose deprivation (OGD) model of cerebral ischemia; MTT assay for metabolic activity |
Why This Matters
The balanced EC₅₀ convergence across three distinct neuroprotective endpoints makes QN6 the most predictable and reproducible nitrone for ischemia-reperfusion studies, reducing experimental variability when selecting a single compound for multi-assay experimental workflows.
- [1] Chamorro B, Izquierdo-Bermejo S, Serrano J, Hadjipavlou-Litina D, Chioua M, López-Muñoz F, Marco-Contelles J, Martínez-Murillo R, Oset-Gasque MJ. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. Scientific Reports. 2023;13:2865. View Source
